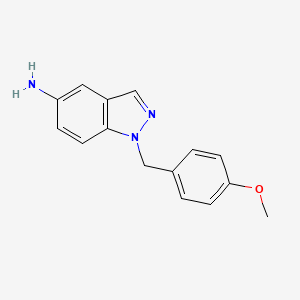

1-(4-Methoxybenzyl)-1H-indazol-5-amine

描述

Contextualization of Indazole Scaffold Prominence in Drug Discovery

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities, making it a cornerstone for the development of novel therapeutic agents. nih.gov Indazoles are aromatic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole ring. drugbank.com This structure is considered a bioisostere of indole, a central motif in many natural and synthetic pharmacophores, which allows it to interact with a variety of biological targets. nih.gov

The versatility of the indazole scaffold has led to its incorporation into drugs with diverse pharmacological applications. nih.gov These include treatments for cancer, inflammation, bacterial and fungal infections, HIV, and diabetes. nih.govnih.gov A significant number of FDA-approved drugs and compounds in clinical trials feature the indazole core. nih.govnih.gov Notably, the indazole moiety is a key component in several successful kinase inhibitors used in oncology, such as Axitinib, Pazopanib, and Niraparib. nih.govnih.gov The ability of the indazole structure to act as a hinge-binding fragment for kinases is a critical factor in its success in cancer drug discovery. nih.govnih.gov

Historical Perspective on Indazole Derivatives as Bioactive Agents

The history of indazole chemistry dates back to the 1880s with the first synthesis by Nobel laureate Emil Fischer. However, its extensive application in medicinal chemistry is a more recent development. nih.gov Over the last few decades, intensive research has unveiled the vast therapeutic potential of indazole derivatives. mdpi.com

Early examples of bioactive indazoles include Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) used for muscular and joint pain, and Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to combat nausea and vomiting, particularly that which is caused by cancer chemotherapy. nih.govnih.gov The success of these initial compounds spurred further investigation into the scaffold. This led to a wave of discovery, particularly in the area of oncology, with the development of targeted therapies like kinase inhibitors. nih.gov Reviews of marketed drugs show a clear progression of indazole-based therapeutics from 1966 to the present day, highlighting a sustained and growing interest in this heterocyclic system.

Research Significance and Current Gaps Pertaining to 1-(4-Methoxybenzyl)-1H-indazol-5-amine

The specific compound this compound is a derivative of the highly valued 1H-indazole core. Its structure combines the indazole-5-amine moiety with a 4-methoxybenzyl group at the N1 position. The significance of this compound currently lies in its potential as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research. The indazole-amine structure is a known effective fragment for binding to therapeutic targets like protein kinases. nih.gov

A significant gap in the current scientific literature is the lack of detailed studies focused specifically on the biological activity of this compound. While numerous studies explore other indazole derivatives, including isomers and analogues with different substitution patterns, this particular molecule has not been the subject of extensive published research. nih.govnih.gov Therefore, its specific therapeutic potential, target profile, and pharmacological properties remain largely uncharacterized in the public domain.

The current research gap presents an opportunity for future investigation. Given the proven track record of the indazole scaffold, this compound is a candidate for screening in various biological assays, particularly in the search for new kinase inhibitors or other targeted therapeutic agents. Its primary significance is its availability for researchers to explore the vast chemical space and therapeutic possibilities offered by the indazole nucleus.

Table of Mentioned Compounds

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKCFCOEKWBMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585649 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939756-05-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939756-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxybenzyl 1h Indazol 5 Amine and Analogues

Strategic Approaches to 1H-Indazole Core Formation

The construction of the 1H-indazole scaffold is a pivotal step in the synthesis of the target compound. Several methods have been developed, each with its own advantages and substrate scope. These approaches can be broadly categorized into those involving aryl hydrazones, various cyclization reactions, palladium-catalyzed C-H amination, and reductive cyclization pathways.

Aryl hydrazones are versatile intermediates in the synthesis of 1H-indazoles. One prominent method involves the [3+2] annulation of arynes with hydrazones. acs.orgnih.gov This approach allows for the construction of the indazole skeleton under mild conditions. nih.gov Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), different substitution patterns on the indazole ring can be achieved. acs.orgnih.gov For instance, the reaction of N,N-dimethylhydrazones with arynes, generated in situ from o-(trimethylsilyl)aryl triflates, can proceed via a one-pot procedure to yield 1-alkyl-1H-indazoles in good yields. nih.gov

Another strategy that utilizes aryl hydrazones is the intramolecular oxidative C-H bond amination. This method can be mediated by various oxidants such as iodine, [bis(trifluoroacetoxy)iodo]benzene (PIFA), or silver(I) salts. acs.orgresearchgate.net For example, diaryl and tert-butyl aryl ketone hydrazones can undergo direct aryl C-H amination mediated by iodine in the presence of potassium iodide to produce 1H-indazoles. researchgate.net

Table 1: Comparison of Aryl Hydrazone-Based Indazole Synthesis Methods

| Method | Key Reagents | Typical Products | Reference |

|---|---|---|---|

| [3+2] Annulation | Arynes, N-tosylhydrazones or N-aryl/alkylhydrazones | 3-substituted or 1,3-disubstituted indazoles | acs.orgnih.gov |

| One-pot NCS-chlorination/aryne annulation | N,N-dimethylhydrazones, NCS, aryne precursor | 1-alkyl-1H-indazoles | nih.gov |

| Intramolecular Oxidative C-H Amination | Arylhydrazones, Ag(I) or I2 | 3-substituted 1H-indazoles | acs.orgresearchgate.net |

A variety of cyclization reactions are employed to construct the indazole ring system. One such method is the intramolecular Ullmann-type reaction. A scalable, three-step approach to a substituted 1H-indazole has been developed, which involves an ortho-directed lithiation, formation of a hydrazone, and culminates in a copper-catalyzed intramolecular Ullmann cyclization. acs.org

The reaction of o-halobenzaldehydes or ketones with hydrazine under heating is another pathway to 1H-indazoles. chemicalbook.com A new practical synthesis of 1H-indazole has been reported where o-fluorobenzaldehyde is used as the starting material, and the cyclization proceeds smoothly using 100% hydrazine hydrate as a solvent. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-substituted 1H-indazoles. organic-chemistry.org

Modern synthetic methods have increasingly utilized palladium catalysis for the construction of heterocyclic rings. For the synthesis of 1H-indazoles, palladium-catalyzed intramolecular C-H functionalization has emerged as a powerful tool. A notable example is a palladium-catalyzed double C(sp²)–H bond functionalization that proceeds via a sequential nitration and cyclization process to afford indazole derivatives under mild conditions. rsc.org This transformation involves the chelate-assisted cleavage of two C–H bonds, leading to the formation of the N-N bond of the indazole ring. rsc.org

Palladium catalysts are also employed in the amination of heterocyclic bromides, which can be a route to functionalized indazoles. nih.gov While not a direct C-H amination to form the ring, these methods are crucial for introducing amino groups to pre-formed indazole skeletons or their precursors. Additionally, palladium-catalyzed sequential C-H activation/amination has been developed for the synthesis of indoles, and similar strategies could potentially be adapted for indazole synthesis. organic-chemistry.orgnih.gov A direct synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines can be achieved using a palladium catalyst with phosphine ligands. researchgate.net

Reductive cyclization of ortho-substituted nitroaromatics is a classic and effective strategy for the synthesis of 1H-indazoles. The Cadogan reaction is a well-known example, which typically involves the deoxygenation of a nitro group to a nitrene intermediate that then cyclizes. nih.gov This reaction is often carried out at high temperatures with reagents like trialkyl phosphites or phosphines. nih.gov However, milder conditions have also been developed. nih.govorganic-chemistry.org

A related approach is the reductive cyclization of o-nitro-ketoximes. These starting materials can be converted to 1H-indazoles by reaction with carbon monoxide catalyzed by an iron complex, such as [Cp*Fe(CO)₂]₂. semanticscholar.orgresearchgate.net This method is notable for its neutral and chemoselective conditions. semanticscholar.org Another pathway involves the enzymatic reduction of 2-nitrobenzylamine derivatives using nitroreductases. The resulting reactive nitrosobenzylamine intermediates spontaneously cyclize and aromatize to form indazoles. chemrxiv.org

Table 2: Overview of Reductive Cyclization Methods for 1H-Indazole Synthesis

| Method | Starting Material | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Cadogan Reaction | o-nitroaromatic compounds | Trialkyl phosphites/phosphines | nih.gov |

| Reductive Cyclization of o-nitro-ketoximes | o-nitro-ketoximes | CO, [Cp*Fe(CO)₂]₂ | semanticscholar.orgresearchgate.net |

| Enzymatic Reductive Cyclization | 2-nitrobenzylamine derivatives | Nitroreductases (e.g., NfsA, BaNTR1) | chemrxiv.org |

Regioselective Functionalization of the Indazole Nitrogen Atom (N1)

Once the 1H-indazole core is synthesized, the next crucial step is the regioselective introduction of the 4-methoxybenzyl group at the N1 position. The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. nih.gov Therefore, achieving high selectivity for N1-alkylation is a significant synthetic challenge.

The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. d-nb.inforesearchgate.net For the synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine, a 4-methoxybenzyl halide (e.g., chloride or bromide) would be the typical electrophile.

Several studies have focused on developing methodologies for selective N1-alkylation. nih.govrsc.org One promising approach involves the use of sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF). d-nb.inforesearchgate.net This combination has been shown to provide high N1-selectivity for a range of substituted indazoles. d-nb.info The high selectivity is attributed to thermodynamic control. nih.govrsc.org It has been postulated that the coordination of the sodium cation with the N2-atom and an electron-rich substituent at the C3 position can direct the alkylation to the N1 position. beilstein-journals.org

The steric and electronic properties of the substituents on the indazole ring also play a significant role in directing the regioselectivity of alkylation. d-nb.info While a specific protocol for the 4-methoxybenzylation of 5-amino-1H-indazole was not detailed in the provided search results, the general principles of N1-selective alkylation can be applied. The presence of the amino group at the 5-position would influence the electronic properties of the indazole ring and thus the N1/N2 selectivity.

Table 3: Factors Influencing N1-Regioselectivity in Indazole Alkylation

| Factor | Conditions Favoring N1-Alkylation | Rationale | Reference |

|---|---|---|---|

| Base/Solvent | NaH in THF | Thermodynamic control, potential chelation effects | d-nb.inforesearchgate.netbeilstein-journals.org |

| Substituents on Indazole | Steric bulk at C3, electron-withdrawing groups at certain positions | Steric hindrance at N2, electronic effects | d-nb.info |

| Electrophile | Alkyl halides (e.g., 4-methoxybenzyl chloride) | Standard alkylating agents | d-nb.info |

Control of Regioisomeric Purity in 1- vs. 2-Substitution

A significant challenge in the synthesis of N-substituted indazoles is controlling the alkylation at the N1 versus the N2 position. The indazole anion is a mesomeric system, and direct alkylation often yields a mixture of both N1 and N2 isomers. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. nih.govbeilstein-journals.org

The N1-substituted isomer is generally the thermodynamically more stable product, while the N2-isomer is often favored under kinetic control. nih.govwikipedia.orglibretexts.org To selectively synthesize the desired N1-isomer, this compound, the reaction conditions must be optimized to favor thermodynamic control. This often involves using specific base-solvent combinations and allowing the reaction to equilibrate. beilstein-journals.orgwikipedia.org

Key factors influencing regioselectivity include:

Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for many indazole derivatives. beilstein-journals.orgresearchgate.net This is in contrast to more polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can lead to mixtures of isomers. d-nb.info DFT calculations suggest that cesium ions can promote N1-substitution through a chelation mechanism with certain indazole substrates. nih.govresearchgate.net

Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, leading to a preference for N2-alkylation. Conversely, substituents at the C3 position can influence the N1/N2 ratio, with increasing steric bulk tending to favor N1-isomer formation. d-nb.info

Electronic Effects: Electron-withdrawing groups on the indazole ring can also influence the regiochemical outcome. For instance, indazoles with nitro or ester groups at the C7 position have shown excellent selectivity for the N2 position. nih.govbeilstein-journals.org

For the synthesis of this compound, the starting material would typically be 5-nitroindazole. The alkylation with 4-methoxybenzyl chloride would be performed under conditions optimized for N1 selectivity.

Table 1: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | n-Pentyl bromide | NaH | THF | >99:1 | beilstein-journals.org |

| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | 1:1.1 | d-nb.info |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs₂CO₃ / DEAD, TPP | THF | >98:2 (N1 favored with Cs₂CO₃) | nih.govbeilstein-journals.org |

Introduction and Derivatization of the 5-Amine Moiety

The 5-amino group is a key functional moiety, and its introduction is a critical step in the synthesis of the target compound.

Reduction of Nitro Precursors to the Amine Functionality

The most common and efficient method for introducing the 5-amino group onto the indazole ring is through the reduction of a 5-nitroindazole precursor. researchgate.net The synthesis begins with the N-alkylation of 5-nitroindazole with 4-methoxybenzyl chloride to form 1-(4-methoxybenzyl)-5-nitro-1H-indazole. This nitro-intermediate is then reduced to the corresponding 5-amine.

Several reduction methods are effective for this transformation:

Catalytic Hydrogenation: This is a clean and high-yielding method. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Solvents like methanol or ethanol are commonly used. researchgate.net

Chemical Reduction: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid or HCl are also widely used for the reduction of aromatic nitro groups and are effective for 5-nitroindazole derivatives. researchgate.net Another effective method involves using hydrazine hydrate with a Pd/C catalyst in methanol under reflux, which works well for nitroindazoles. researchgate.net

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Synthetic Pathways for Amine Group Introduction

While the reduction of a nitro group is the predominant pathway, other synthetic routes can be envisioned for the introduction of the 5-amino group, although they are less common for this specific target. These could include:

Nucleophilic Aromatic Substitution (SNAr): A 5-haloindazole, such as 5-fluoro- or 5-chloro-1-(4-methoxybenzyl)-1H-indazole, could potentially undergo nucleophilic substitution with an ammonia equivalent or a protected amine source, such as sodium azide followed by reduction.

Palladium-Catalyzed C-N Cross-Coupling: Modern cross-coupling reactions, like the Buchwald-Hartwig amination, could be employed. This would involve reacting a 5-halo-1-(4-methoxybenzyl)-1H-indazole with an amine source in the presence of a palladium catalyst and a suitable ligand. This method offers broad functional group tolerance.

Design and Synthesis of Structure-Activity Relationship (SAR) Focused Analogues

To explore the structure-activity relationships of this compound, analogues are synthesized by modifying different parts of the molecule. These studies are crucial for understanding the pharmacophore and optimizing biological activity.

Modifications on the 4-Methoxybenzyl Substituent

The N1-benzyl group is often essential for the biological activity of many indazole-based compounds. austinpublishinggroup.com Modifications to the 4-methoxybenzyl substituent can provide valuable SAR insights. nih.govrsc.org

Synthetic strategies for these analogues involve reacting 5-nitroindazole or 5-aminoindazole (B92378) with various substituted benzyl (B1604629) halides under N1-selective alkylation conditions. Subsequent functional group transformations can be performed as needed.

Table 2: Examples of Modifications on the N1-Benzyl Substituent

| Modification Type | Example Substituent | Rationale for Investigation |

|---|---|---|

| Positional Isomers | 2-Methoxybenzyl, 3-Methoxybenzyl | To probe the importance of the methoxy (B1213986) group's position for binding. |

| Electronic Variation | 4-Fluorobenzyl, 4-Chlorobenzyl, 4-(Trifluoromethyl)benzyl, 4-Cyanobenzyl | To evaluate the effect of electron-withdrawing groups on activity. nih.gov |

| Steric Bulk | 4-Methylbenzyl, 4-tert-Butylbenzyl | To determine the steric tolerance of the binding pocket. |

| Hydrogen Bonding | 4-Hydroxybenzyl | To introduce a potential hydrogen bond donor/acceptor. |

| Group Removal | Benzyl | To establish the baseline importance of the methoxy group. nih.gov |

Studies on related N1-benzyl indazole series have shown that substitutions on the benzyl ring can significantly impact activity. For example, in a series of YC-1 analogues, fluoro or cyano substitution at the ortho position of the benzyl ring led to better inhibitory activity, while meta or para substitution reduced it. nih.gov This highlights the sensitivity of the biological target to the electronic and steric profile of this substituent.

Variations on the Indazole Ring System Beyond the N1 and 5-Amine Positions

Modifying the core indazole ring can also lead to significant changes in biological activity by altering the molecule's shape, electronics, and potential interaction points. austinpublishinggroup.comnih.gov The synthesis of these analogues often requires starting from appropriately substituted precursors.

Substitution at C3: The C3 position is a common site for modification. Starting with a 3-substituted-5-nitroindazole allows for the introduction of various groups. For example, Sonogashira coupling can be used to introduce alkynyl groups at this position, which can be further elaborated. austinpublishinggroup.com

Substitution at C4, C6, and C7: Introducing substituents at other positions on the benzene (B151609) portion of the indazole ring can influence activity. For example, 7-methoxyindazole and 7-nitroindazole are known nitric oxide synthase inhibitors. austinpublishinggroup.com The synthesis would require starting materials like substituted 2-fluoro-benzonitriles or 2-amino-nitrotoluenes.

Table 3: Examples of Modifications on the Indazole Ring

| Position of Variation | Example Substituent | Synthetic Precursor Example | Rationale for Investigation |

|---|---|---|---|

| C3 | Methyl, Phenyl, Carboxamide | 3-Methyl-5-nitro-1H-indazole | To explore interactions in the region adjacent to the pyrazole ring. |

| C4 | Fluoro, Methoxy | 4-Fluoro-5-nitro-1H-indazole | To alter the electronic properties and conformation of the ring system. |

| C6 | Chloro, Methyl | 6-Chloro-5-nitro-1H-indazole | To probe for additional binding pockets and influence solubility. |

| C7 | Methoxy, Nitro | 7-Methoxy-5-nitro-1H-indazole | To investigate the impact of substituents near the N1-position. austinpublishinggroup.com |

These systematic modifications allow for a comprehensive exploration of the SAR, guiding the design of more potent and selective compounds.

Incorporation of Distinct Heterocyclic or Aromatic Scaffolds

The functionalization of the 5-amino group of the indazole core is a key strategy for creating analogues with diverse properties. This is often achieved by forming amide or sulfonamide bonds, which links new heterocyclic or aromatic moieties to the parent structure.

One established method involves the reaction of a 5-aminoindazole precursor with a substituted sulfonyl chloride. For instance, the synthesis of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide is accomplished by reacting 5-aminoindazole with 4-methoxybenzenesulfonyl chloride in the presence of pyridine. researchgate.net This reaction attaches the 4-methoxybenzenesulfonyl group, an aromatic scaffold, to the indazole core via a sulfonamide linkage. researchgate.net The general process begins with the reduction of 5-nitroindazole using a reducing agent like tin(II) chloride in ethanol to yield the 5-aminoindazole intermediate. This amine is then immediately reacted with the desired sulfonyl chloride. researchgate.net

Similarly, amide linkages can be formed to introduce a wide array of aromatic groups. In the synthesis of derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, a compound analogous in structure to the subject indazole, the primary amine is reacted with various benzoyl chlorides. nih.gov This synthetic approach allows for the systematic introduction of different substituted phenyl rings, thereby creating a library of compounds with varied electronic and steric properties. nih.gov These reactions highlight a versatile and widely used strategy for derivatizing the core amine structure.

Analytical Characterization of Synthesized Compounds

The structural integrity and purity of newly synthesized compounds, including this compound and its derivatives, are confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the chemical structure of synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for structural analysis.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, in the ¹H NMR spectrum of 4-chloro-N-(4-methoxybenzyl)aniline, a related structure, distinct signals are observed for the aromatic protons, the methylene (CH₂) protons, the amine (NH) proton, and the methoxy (CH₃) protons, confirming the presence of these functional groups. rsc.org

¹³C NMR identifies the different carbon environments within the molecule. For the same compound, 4-chloro-N-(4-methoxybenzyl)aniline, the ¹³C NMR spectrum shows specific peaks corresponding to the aromatic carbons, the methoxy carbon, and the methylene carbon. rsc.org

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition. For instance, the HRMS (EI) data for Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate shows a calculated mass of 282.1004 for [M]⁺ and a found mass of 282.1003, confirming its molecular formula as C₁₆H₁₄N₂O₃. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone shows characteristic absorption bands for C=O (ketone) and C-O (ether) functional groups, among others, which is consistent with its structure. nih.gov

The table below summarizes representative spectroscopic data for an analogue, demonstrating the application of these techniques.

| Technique | Compound Name | Key Data |

| ¹H NMR | (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone | (CDCl₃) δ 8.56 (d, J = 7.9 Hz, 1H), 8.42 (d, J = 7.4 Hz, 2H), 7.70–7.66 (m, 3H), 7.59 (d, J = 7.1 Hz, 1H), 7.55–7.47 (m, 3H), 7.42 (t, J = 7.4 Hz, 1H), 7.09 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H) nih.gov |

| ¹³C NMR | (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone | (125 MHz, CDCl₃) δ 188.6, 159.3, 143.1, 140.1, 137.9, 132.5, 130.7, 128.2, 127.6, 125.2, 124.1, 123.4, 114.8, 110.6, 55.7 nih.gov |

| IR (cm⁻¹) | (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone | 3055, 2834, 1636, 1596, 1574, 1512, 1465, 1404, 1300, 1279, 1246, 1200, 1177, 1157, 1132, 1106, 1082, 1027, 967, 884, 831, 802, 760, 745, 708, 687 nih.gov |

| HRMS | (1-(4-Methoxyphenyl)-1H-indazole-3-yl)(phenyl)methanone | (EI) calcd. For C₂₁H₁₆N₂O₂ [M]⁺ 328.1212, found 328.1183 nih.gov |

Chromatographic Methods for Purity Assessment

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method used to monitor the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product.

Column Chromatography : Following the completion of a reaction, the crude product is often purified using column chromatography. mdpi.com This technique separates the desired compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (e.g., silica gel). mdpi.com For example, the purification of (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine is achieved by flash chromatography on silica gel. mdpi.com

Purity Confirmation : The purity of the final, isolated compound is often further confirmed by analytical techniques. Elemental analysis, for instance, provides the percentage composition of elements (C, H, N), which can be compared to the calculated theoretical values. A close correlation confirms the purity of the sample. For some indazole-containing ruthenium complexes, purity of ≥95% was confirmed by elemental analysis and mass spectroscopy, with results deviating by less than 1% from the calculated values. acs.org

Biological Activities and Pharmacological Insights of 1 4 Methoxybenzyl 1h Indazol 5 Amine

Broad Spectrum Pharmacological Potential of Indazole Derivatives

Indazole derivatives are recognized for their diverse pharmacological applications, which stem from their unique chemical structure. nih.gov These compounds have been extensively studied and have shown promise in various therapeutic areas, including the treatment of inflammatory diseases, cancer, and microbial infections. nih.govnih.gov The versatility of the indazole scaffold allows for structural modifications that can modulate its biological activity, making it a privileged structure in drug discovery. nih.gov

Anti-Inflammatory Activity

A significant number of indazole derivatives have demonstrated potent anti-inflammatory properties. nih.gov The inflammatory response, while a crucial part of the body's defense mechanism, can become dysregulated and contribute to various chronic diseases. Research has shown that some indazole derivatives can mitigate this response through various mechanisms.

One of the primary mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov For instance, a study on the anti-inflammatory activity of indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, revealed a significant, dose-dependent inhibition of carrageenan-induced paw edema in rats. chemsrc.com These compounds were also found to inhibit COX-2 in vitro, with 5-aminoindazole showing the most potent inhibition. nih.gov The anti-inflammatory effects of these derivatives are also attributed to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as their free radical scavenging activity. chemsrc.com

Furthermore, some indazole derivatives have been identified as selective inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory cascade. Inhibition of PDE-4 leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the activity of inflammatory cells and the production of inflammatory mediators. rsc.org This mechanism makes indazole derivatives potential therapeutic agents for inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and arthritis. rsc.org

Anticancer and Antiproliferative Effects

The indazole scaffold is a prominent feature in several clinically approved and investigational anticancer drugs. nih.govbiotech-asia.org These derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. biotech-asia.orgresearchgate.net

Several indazole-based compounds have been developed as potent kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, Pazopanib, a multi-kinase inhibitor containing an indazole moiety, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. mdpi.com Similarly, Axitinib, another indazole derivative, is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is used in the treatment of advanced renal cell carcinoma. nih.gov

Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study reported a series of indazole derivatives, with compound 2f identified as a potent growth inhibitor against several cancer cell lines. biotech-asia.org This compound was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. biotech-asia.org Furthermore, it disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, both of which are hallmarks of apoptosis. biotech-asia.org

Other research has highlighted the ability of polysubstituted indazoles to induce cell cycle arrest. researchgate.net For example, certain derivatives were found to cause a block in the S phase or G2/M phase of the cell cycle, thereby inhibiting cancer cell proliferation. researchgate.net

Antimicrobial Activity

Indazole derivatives have also emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi. nih.govmdpi.comresearchgate.net The rise of antibiotic resistance has necessitated the development of new antimicrobial agents, and indazoles represent a valuable scaffold in this endeavor. mdpi.com

Studies have demonstrated the efficacy of indazole derivatives against both Gram-positive and Gram-negative bacteria. benthamdirect.com For instance, a series of N-methyl-3-aryl indazoles showed significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. benthamdirect.com

In addition to antibacterial activity, certain indazole derivatives exhibit potent antifungal properties. nih.gov For example, the same series of N-methyl-3-aryl indazoles that were effective against bacteria also showed inhibitory activity against the fungal strain Candida albicans. nih.gov Another study focusing on 2H-indazole derivatives found that they possessed significant antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and some also inhibited the growth of Candida albicans and Candida glabrata. benthamdirect.com

Antiviral Properties

The antiviral potential of indazole derivatives has been another area of active research. nih.gov These compounds have shown inhibitory activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus. nih.govnih.gov

Some indazole derivatives have been identified as HIV protease inhibitors, which are a critical component of antiretroviral therapy. nih.gov By inhibiting this key viral enzyme, these compounds can block the replication of the virus.

More recently, indazole-containing compounds have been designed to target the influenza virus. nih.gov One study reported the discovery of a novel class of indazole derivatives that exhibited potent activity against both influenza A and B viruses by targeting the interface between the PA and PB1 subunits of the viral polymerase, which is essential for viral replication. nih.gov Another research effort identified pyrrolo[2,3-e]indazole as a promising scaffold for the development of neuraminidase inhibitors, which are a major class of anti-influenza drugs. These compounds were found to be active against both influenza A virus and S. pneumoniae, suggesting a potential dual-acting therapeutic.

Specific Biological Activities of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

While the broader family of indazole derivatives has been extensively studied, the specific biological profile of this compound is less comprehensively documented in publicly available scientific literature. This section aims to collate the known specific biological activities of this particular compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Elucidation of Pharmacophoric Requirements for Target Engagement

The specific pharmacophoric requirements for this compound are determined by the spatial arrangement of key chemical features that facilitate its interaction with biological targets. While detailed studies exclusively on this molecule are not extensively published, analysis of the broader indazole class provides significant insights into its structure-activity relationships (SAR).

The indazole core is a recognized "privileged" scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment, crucial for the activity of kinase inhibitors like Linifanib. nih.gov Similarly, the N-substituted indazole motif is central to the design of many pharmacologically active agents.

For the 1H-indazol-5-amine series, the substituents at various positions play distinct roles in target engagement:

N1-Substituent: The 1-(4-Methoxybenzyl) group at the N1 position is a critical feature. The benzyl (B1604629) group itself provides a significant hydrophobic interaction, while the methoxy (B1213986) group at the para position can act as a hydrogen bond acceptor and influence the electronic properties and orientation of the ring within a binding pocket.

C5-Amine Group: The 5-amino group is a key polar feature, likely acting as a crucial hydrogen bond donor, anchoring the molecule to specific residues within a target protein. In related N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), the 4-aminoindazole moiety was found to be an effective isostere for a hydroxyaniline group, providing comparable potency with improved pharmacokinetic properties. nih.gov

C5-Position Substituents: The nature of the substituent at the C5 position of the indazole ring significantly impacts biological activity. In one study on 1H-indazole-3-amine derivatives, replacing a fluorophenyl group at C5 with a 4-methoxyphenyl (B3050149) group led to a 2- to 10-fold decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov This suggests a high degree of sensitivity to the substitution pattern on the fused benzene (B151609) ring of the indazole core.

A general pharmacophore model for related kinase inhibitors often includes aromatic ring features and hydrogen bond acceptors. nih.gov For indazole derivatives targeting kinases, the model typically involves the indazole nitrogen atoms interacting with the hinge region of the ATP-binding site, while substituents project into adjacent hydrophobic and solvent-exposed regions.

In Vitro Biological Evaluation Methodologies

The antiproliferative activity of indazole derivatives, including compounds structurally related to this compound, is commonly evaluated using cell-based assays. These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells.

A primary method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay . nih.gov In this assay, cancer cell lines are exposed to the test compound at various concentrations for a defined period, typically 48 to 72 hours. The MTT reagent is then added, which is metabolically reduced by viable cells into a purple formazan (B1609692) product. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. This allows for the calculation of the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

A panel of human cancer cell lines is typically used to assess the spectrum of activity and potential selectivity. Commonly used cell lines for evaluating indazole derivatives include:

K562: Human chronic myeloid leukemia nih.gov

A549: Human lung cancer nih.gov

PC-3: Human prostate cancer nih.gov

HepG2: Human hepatoma nih.govnih.gov

MCF-7: Human breast adenocarcinoma nih.govresearchgate.net

HCT116: Human colon carcinoma ekb.eg

To assess selectivity, the cytotoxicity is often tested against a non-cancerous cell line, such as human embryonic kidney cells (HEK-293). nih.gov The selectivity index (SI), calculated as the ratio of the IC50 in the normal cell line to the IC50 in a cancer cell line, provides a measure of the compound's therapeutic window. nih.govekb.eg

Table 1: Antiproliferative Activity of Structurally Related Indazole Derivatives Against Various Cancer Cell Lines This table presents data for compounds structurally related to this compound to illustrate the typical range of activity for this chemical class. Data is derived from a study on 1H-indazole-3-amine derivatives.

| Compound Analogue | Modification | K562 IC50 (µM) nih.gov | A549 IC50 (µM) nih.gov | PC-3 IC50 (µM) nih.gov | Hep-G2 IC50 (µM) nih.gov |

|---|---|---|---|---|---|

| 5a | 5-(p-tolyl)-N-(thiazol-2-yl)acetamide | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5k | 5-(3,4-difluorophenyl)-N-(thiazol-2-yl)acetamide | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 |

| 6a | 5-(3-fluorophenyl)-3-(piperazin-1-yl) | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5-(4-fluorophenyl)-3-(4-acetylpiperazin-1-yl) | 5.15 ± 0.55 | - | - | - |

| 5-Fu (Control) | Reference Drug | 8.56 ± 0.81 | 10.11 ± 0.32 | 6.25 ± 0.77 | 4.68 ± 0.22 |

The indazole scaffold is frequently identified as a core component of protein kinase inhibitors. nih.govnih.gov Therefore, enzymatic inhibition assays are fundamental for characterizing the mechanism of action of compounds like this compound. These assays directly measure a compound's ability to inhibit the activity of a specific, isolated enzyme.

For kinase inhibition, assays typically measure the phosphorylation of a substrate. A common format involves incubating the kinase, a substrate (often a peptide or protein), and ATP (sometimes radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified. Various detection methods can be used, including radiometric analysis, fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphosubstrate (e.g., ELISA).

Indazole-containing compounds have been identified as inhibitors of several kinases, suggesting potential targets for this compound:

Chk1 (Checkpoint Kinase 1): Pyrimidin-4-yl-1H-indazol-5-yl-amines have been patented as Chk1 kinase inhibitors for cancer treatment. wipo.int

Lck (Lymphocyte-specific protein tyrosine kinase): N-4-Pyrimidinyl-1H-indazol-4-amine derivatives were developed as Lck inhibitors. nih.gov

PI3K (Phosphoinositide 3-kinase): The compound GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a potent inhibitor of class I PI3 kinases. nih.gov

PLK4 (Polo-like kinase 4): Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown extremely potent PLK4 inhibition, with IC50 values in the nanomolar and even sub-nanomolar range. nih.gov

The results of these assays are expressed as IC50 values, representing the drug concentration that causes 50% inhibition of the enzyme's activity.

Table 2: Kinase Inhibition by Structurally Related Indazole Derivatives This table shows examples of kinase inhibition by different indazole-containing compounds, highlighting the scaffold's potential as a kinase inhibitor.

| Compound Class | Target Kinase | Reported IC50 (nM) | Reference |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide (K17) | PLK4 | 0.3 | nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 | nih.gov |

| Centrinone (Control) | PLK4 | 2.7 | nih.gov |

| 2-(1H-indazol-4-yl)-thieno[3,2-d]pyrimidine (GDC-0941) | PI3Kα | 5 | nih.gov |

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor, which is often present in a preparation of cell membranes. The amount of radioactivity bound to the receptor is measured in the presence of varying concentrations of the test compound.

The data are used to calculate the inhibitor constant (Ki) or the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). The Ki value is a measure of the compound's binding affinity for the receptor.

While specific receptor binding data for this compound are not prominently available in the reviewed literature, related indazole derivatives have been investigated for their effects on various receptors. For example, Granisetron, an indazole-based drug, is a well-known serotonin (B10506) 5-HT3 receptor antagonist. nih.gov Should this compound or its metabolites be investigated for neurological or antiemetic effects, 5-HT receptor binding assays would be a relevant methodology.

Computational Chemistry and Molecular Modeling of 1 4 Methoxybenzyl 1h Indazol 5 Amine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Future computational studies may explore the properties of 1-(4-Methoxybenzyl)-1H-indazol-5-amine, at which point an article of this nature could be accurately generated.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the development of predictive models for the biological activity of compounds like this compound. While specific QSAR models for this exact molecule are not extensively documented in public literature, the principles for their development are well-established through studies on analogous indazole-based inhibitors. acs.orgresearchgate.netresearchgate.net

The development of a robust QSAR model for a series of indazole derivatives, including our target compound, would typically involve the following steps:

Data Set Curation: A dataset of indazole analogues with experimentally determined biological activities (e.g., IC50 values against a specific kinase) would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, encompassing constitutional, topological, geometrical, and quantum-chemical properties, would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the molecular descriptors and the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the resulting QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For instance, 3D-QSAR studies on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors have successfully identified key structural features for their activity. Such models for kinase inhibitors with an indazole scaffold often reveal the importance of specific substitutions on the indazole ring and the benzyl (B1604629) moiety for optimal interaction with the target protein. acs.org

Table 1: Hypothetical Parameters for a Predictive QSAR Model for Indazole-Based Kinase Inhibitors

| Parameter | Description | Typical Value Range |

| Training Set Size | Number of compounds used to build the model. | > 30 |

| Test Set Size | Number of compounds used to validate the model. | > 10 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model from internal validation. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model to the training data. | > 0.6 |

| r²_pred (External validation r²) | A measure of the predictive ability of the model on an external test set. | > 0.6 |

This table represents typical parameters for a robust QSAR model and is for illustrative purposes.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of this compound is intrinsically linked to its physicochemical properties. Computational analysis allows for the identification of key descriptors that influence its potential therapeutic efficacy. Studies on related indazole derivatives have highlighted the significance of several descriptors. researchgate.netacs.org

Key physicochemical descriptors that are likely to influence the activity of this compound include:

Molecular Lipophilicity (logP): This descriptor affects the compound's ability to cross cell membranes and reach its target. The methoxybenzyl group contributes significantly to the lipophilicity of the molecule.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The amine and indazole nitrogen atoms are the primary contributors to the TPSA of the molecule.

Hydrogen Bond Donors and Acceptors: The amine group acts as a hydrogen bond donor, while the nitrogen atoms of the indazole ring and the oxygen of the methoxy (B1213986) group act as acceptors. These interactions are often crucial for ligand-receptor binding.

Electron-donating/withdrawing nature of substituents: The methoxy group on the benzyl ring is an electron-donating group, which can influence the electronic properties of the entire molecule and its interactions with biological targets.

QSAR studies on 5-substituted-1H-indazole derivatives have shown that descriptors related to electrostatic potential and hydrophobicity are important for their biological activities. researchgate.net Therefore, it is plausible that these descriptors would also be critical in predictive models for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction is a vital component of modern drug discovery, enabling the early assessment of a compound's pharmacokinetic profile. nih.gov For this compound, computational tools can provide valuable insights into its likely behavior within a biological system.

Computational Assessment of Pharmacokinetic Properties

A variety of computational models can be used to predict the pharmacokinetic properties of this compound. These predictions are often based on its structural similarity to compounds with known ADME profiles.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight ( g/mol ) | 253.30 | Complies with Lipinski's Rule of Five (<500) |

| logP (Octanol/water partition coefficient) | ~3.0 - 3.5 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) (Ų) | ~55 - 65 | Likely good intestinal absorption |

| Hydrogen Bond Donors | 1 (from the amine group) | Complies with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 4 (2 from indazole, 1 from amine, 1 from methoxy) | Complies with Lipinski's Rule of Five (≤10) |

| Aqueous Solubility (logS) | Moderately soluble | May require formulation strategies for optimal delivery |

| Blood-Brain Barrier (BBB) Permeability | Likely to be CNS active | Potential for neurological applications or side effects |

Note: The values in this table are estimations based on computational models and data from structurally related compounds and are for illustrative purposes. acs.orgnih.govjaptronline.comrdd.edu.iq

These in silico predictions suggest that this compound possesses drug-like properties and is likely to have reasonable oral absorption.

Prediction of Bioavailability and Metabolic Pathways

Computational tools can further predict the oral bioavailability and potential metabolic pathways of this compound. The "BOILED-Egg" model, for instance, provides a graphical representation of predicted gastrointestinal absorption and brain penetration. rdd.edu.iq Based on its predicted physicochemical properties, the compound is expected to fall within the region of good passive oral absorption.

The prediction of metabolic pathways is more complex but can be approached using knowledge-based systems that contain information on common metabolic transformations. nih.govnsf.govnih.gov For this compound, likely metabolic pathways include:

N-dealkylation: Cleavage of the methoxybenzyl group from the indazole nitrogen.

O-demethylation: Removal of the methyl group from the methoxy substituent on the benzyl ring, forming a phenolic metabolite.

Aromatic hydroxylation: Addition of a hydroxyl group to either the indazole or the benzyl ring system.

N-acetylation: Acetylation of the primary amine group at the 5-position of the indazole ring.

The specific cytochrome P450 (CYP) isozymes responsible for these transformations can also be predicted using computational models, which is crucial for assessing potential drug-drug interactions. nih.gov

Future Research Directions and Therapeutic Potential of 1 4 Methoxybenzyl 1h Indazol 5 Amine

Rational Design Strategies for Enhanced Pharmacological Profiles

The future development of 1-(4-methoxybenzyl)-1H-indazol-5-amine as a therapeutic agent hinges on the rational design of new analogues with optimized pharmacological properties, such as potency, selectivity, and pharmacokinetics. Structure-activity relationship (SAR) studies are fundamental to this process.

Derivatization of the 5-Amino Group: The primary amine at the C5 position is a key site for chemical modification. It can be acylated, alkylated, or used as a point of attachment for various pharmacophores to explore new binding interactions with biological targets. In the development of inhibitors for lymphocyte-specific kinase (Lck), replacing a hydroxyaniline group with a 4-aminoindazole moiety led to comparable potency but superior pharmacokinetic properties, demonstrating the value of the amino-indazole motif. nih.gov

Alterations to the 4-Methoxybenzyl Group: The 1-(4-methoxybenzyl) group plays a crucial role in orienting the molecule within a target's binding pocket. The methoxy (B1213986) group itself can be shifted to other positions on the phenyl ring (ortho or meta) or replaced with other electron-donating or electron-withdrawing groups to probe their effect on activity. The entire benzyl (B1604629) group could be replaced with other substituted aryl or alkyl moieties to optimize van der Waals and hydrophobic interactions.

A systematic approach to these modifications, guided by biological screening, would be essential. An illustrative table of potential modifications and their rationale is provided below.

| Modification Site | Proposed Change | Design Rationale |

| Indazole C3-position | Introduction of small alkyl or cyclopropyl (B3062369) groups | To probe a specific hydrophobic pocket often found in kinase active sites. |

| 5-Amino Group | Acylation with various benzoyl chlorides | To introduce additional hydrogen bond donors/acceptors and extend the molecule to reach new binding regions. |

| 4-Methoxybenzyl Group | Replacement of methoxy with trifluoromethyl or chloro groups | To alter electronic properties and potentially enhance metabolic stability or binding affinity. |

| Indazole N2-position | Exploration of N2-isomers | To investigate alternative binding modes, as N1 and N2 isomers of indazoles can exhibit distinct biological profiles. |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While indazole derivatives are heavily explored in oncology, the structural features of this compound support its investigation in other therapeutic areas.

Anti-inflammatory Agents: Mitogen-activated protein kinase (MAPK) pathways are central to inflammatory responses. Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAP3K family, is a key target for inflammatory diseases. Researchers have successfully designed novel 1H-indazole derivatives as potent ASK1 inhibitors, which showed protective effects in a model of inflammatory bowel disease (IBD). nih.gov Given this precedent, this compound and its derivatives could be screened against a panel of kinases relevant to inflammation, such as ASK1, JNK, and p38.

Neurodegenerative Disorders: Kinase dysregulation is increasingly implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's. The indazole scaffold's proven success in targeting a wide range of kinases makes it an attractive starting point for developing central nervous system (CNS) penetrant inhibitors. Future work could focus on modifying the compound to enhance its blood-brain barrier permeability and evaluating its activity against targets like GSK-3β or CDK5.

Antimicrobial Agents: While less common, heterocyclic compounds containing pyrazole, a close isomer of indazole, have been developed as antimicrobial agents. A study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives revealed potent antibacterial and antifungal activities. nih.gov This suggests that the 1-(4-methoxybenzyl) motif, when combined with a five-membered nitrogen heterocycle, can be conducive to antimicrobial activity, warranting an investigation of the subject compound against various bacterial and fungal strains.

Integration of Advanced Experimental and Computational Techniques

To accelerate the discovery and optimization process, modern drug development integrates sophisticated computational and experimental methods.

Computational Modeling and In Silico Screening: Before undertaking extensive synthesis, computational techniques can provide valuable insights. Molecular docking simulations can predict the binding mode and affinity of this compound against libraries of known protein targets, helping to prioritize biological screening efforts. sciencescholar.useuropeanreview.org For example, docking studies have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding to the Cyclooxygenase-2 (COX-2) enzyme. mdpi.com

Quantum Mechanics and Molecular Dynamics: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, molecular structure, and vibrational frequencies of the compound and its derivatives. mdpi.comresearchgate.net Following docking, Molecular Dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex in a simulated physiological environment, providing a more dynamic and accurate picture of the binding interactions. biotechnologia-journal.org

High-Throughput Screening (HTS): Experimentally, HTS techniques can rapidly evaluate the parent compound and a library of its derivatives against a wide array of biological targets. This can uncover unexpected activities and provide initial SAR data. For instance, HTS was used to identify 4-(1H-indazol-5-yl) pyrimidinone analogs as inhibitors of the cell cycle protein CDC7, initiating a successful drug discovery campaign. nih.gov The combination of these advanced techniques will enable a more efficient and rational exploration of the full therapeutic potential of this compound and its future progeny.

常见问题

Q. What synthetic methodologies are used to prepare 1-(4-Methoxybenzyl)-1H-indazol-5-amine derivatives?

Derivatives are synthesized via nucleophilic substitution reactions between 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and substituted aromatic acid chlorides. Key steps include:

- Reagents : Triethylamine (TEA) as a catalyst in dichloromethane (DCM) .

- Characterization : Confirmed via -NMR (e.g., δ = 10.51 ppm for N–H protons), -NMR, IR (amide C=O stretches at ~1650 cm), and mass spectrometry (MS) .

- Yields : Vary between 57% (e.g., compound 9a ) and 85% (e.g., intermediate 7 ) depending on substituents .

Q. How is the antimicrobial activity of these derivatives evaluated?

- Bacterial Strains : Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) .

- Fungal Strains : Mycotoxin-producing species (e.g., Aspergillus flavus) .

- Methods :

- Agar Well Diffusion : Inhibition zone diameters (mm) measured after 24–48 hours .

- Microdilution Assay : Minimum inhibitory concentration (MIC) values (μg/mL) determined using 0.5 McFarland standard turbidity .

Advanced Research Questions

Q. What structural features correlate with enhanced antimicrobial activity?

- Electron-Withdrawing Groups : Chlorine (Cl) and fluorine (F) at positions 2 and 4 on the benzamide ring significantly improve activity. For example:

- Compound 9d (2,4-Cl): MIC = 0.6 μg/mL (bacteria), 0.9 μg/mL (fungi) .

- Compound 9g (2,4-F): MIC = 0.7 μg/mL (bacteria), 1.1 μg/mL (fungi) .

Q. How can researchers resolve contradictions in activity data across structural analogs?

- Substituent Positioning : Activity drops when Cl/F substituents are moved from para to meta positions (e.g., 9e vs. 9d ) .

- Steric Effects : Bulky groups (e.g., 9c ) reduce binding affinity to microbial targets, as shown in MIC comparisons .

- Validation : Cross-testing analogs against a broader panel of drug-resistant strains (e.g., methicillin-resistant S. aureus) is recommended .

Q. What analytical techniques are critical for characterizing these compounds?

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies proton environments (e.g., aromatic protons at δ = 6.8–7.5 ppm) .

- -NMR confirms carbonyl carbons (δ = ~165 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H] for 9d at m/z 455.2) .

- Infrared (IR) Spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm) .

Q. What strategies optimize lead compounds for pharmacokinetic studies?

- Lipophilicity Modifications : Introducing fluorine substituents improves blood-brain barrier penetration .

- Metabolic Stability : Boc-protection of the amine group (e.g., intermediate 7 ) prevents premature degradation .

- Toxicity Screening : In vitro cytotoxicity assays against mammalian cell lines (e.g., HEK-293) are recommended before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。